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molecular formula C21H34O5 B8457291 6-(12-Hydroxydodecyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone

6-(12-Hydroxydodecyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone

Cat. No. B8457291
M. Wt: 366.5 g/mol
InChI Key: VMHWZDULLBLUMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04559177

Procedure details

To a solution of 6-(12-acetoxydodecyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone (4.4 g) in methanol (200 ml) is added concentrated hydrochloric acid (0.1 ml) and the mixture is kept standing at room temperature for 12 hours. To the reaction mixture is added sodium hydrogen carbonate (0.2 g), and the solvent is distilled off. The residue is dissolved in dichloromethane and the insoluble materials are filtered off. Dichloromethane is distilled off to thereby leave crude crystals. Recrystallization from hexane-ether (3:1) gives 6-(12-hydroxydodecyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone (3.8 g) as orange-yellow needles. Melting point: 63° C.
Name
6-(12-acetoxydodecyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][C:17]1[C:22](=[O:23])[C:21]([O:24][CH3:25])=[C:20]([O:26][CH3:27])[C:19](=[O:28])[C:18]=1[CH3:29])(=O)C.Cl.C(=O)([O-])O.[Na+]>CO>[OH:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][C:17]1[C:22](=[O:23])[C:21]([O:24][CH3:25])=[C:20]([O:26][CH3:27])[C:19](=[O:28])[C:18]=1[CH3:29] |f:2.3|

Inputs

Step One
Name
6-(12-acetoxydodecyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone
Quantity
4.4 g
Type
reactant
Smiles
C(C)(=O)OCCCCCCCCCCCCC1=C(C(C(=C(C1=O)OC)OC)=O)C
Name
Quantity
0.1 mL
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.2 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in dichloromethane
FILTRATION
Type
FILTRATION
Details
the insoluble materials are filtered off
DISTILLATION
Type
DISTILLATION
Details
Dichloromethane is distilled off
CUSTOM
Type
CUSTOM
Details
to thereby leave crude crystals
CUSTOM
Type
CUSTOM
Details
Recrystallization from hexane-ether (3:1)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
OCCCCCCCCCCCCC1=C(C(C(=C(C1=O)OC)OC)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04559177

Procedure details

To a solution of 6-(12-acetoxydodecyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone (4.4 g) in methanol (200 ml) is added concentrated hydrochloric acid (0.1 ml) and the mixture is kept standing at room temperature for 12 hours. To the reaction mixture is added sodium hydrogen carbonate (0.2 g), and the solvent is distilled off. The residue is dissolved in dichloromethane and the insoluble materials are filtered off. Dichloromethane is distilled off to thereby leave crude crystals. Recrystallization from hexane-ether (3:1) gives 6-(12-hydroxydodecyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone (3.8 g) as orange-yellow needles. Melting point: 63° C.
Name
6-(12-acetoxydodecyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][C:17]1[C:22](=[O:23])[C:21]([O:24][CH3:25])=[C:20]([O:26][CH3:27])[C:19](=[O:28])[C:18]=1[CH3:29])(=O)C.Cl.C(=O)([O-])O.[Na+]>CO>[OH:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][C:17]1[C:22](=[O:23])[C:21]([O:24][CH3:25])=[C:20]([O:26][CH3:27])[C:19](=[O:28])[C:18]=1[CH3:29] |f:2.3|

Inputs

Step One
Name
6-(12-acetoxydodecyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone
Quantity
4.4 g
Type
reactant
Smiles
C(C)(=O)OCCCCCCCCCCCCC1=C(C(C(=C(C1=O)OC)OC)=O)C
Name
Quantity
0.1 mL
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.2 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in dichloromethane
FILTRATION
Type
FILTRATION
Details
the insoluble materials are filtered off
DISTILLATION
Type
DISTILLATION
Details
Dichloromethane is distilled off
CUSTOM
Type
CUSTOM
Details
to thereby leave crude crystals
CUSTOM
Type
CUSTOM
Details
Recrystallization from hexane-ether (3:1)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
OCCCCCCCCCCCCC1=C(C(C(=C(C1=O)OC)OC)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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